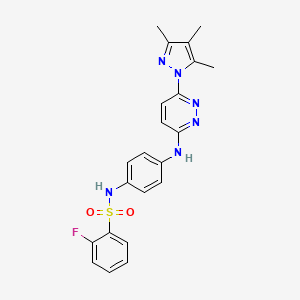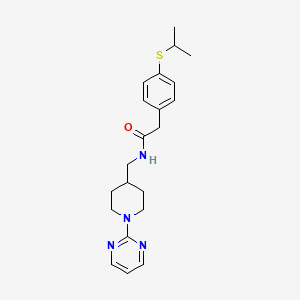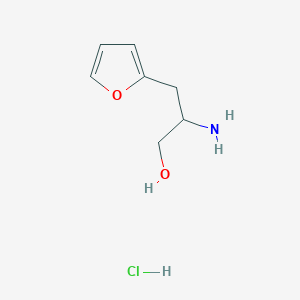
2-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound’s name suggests it’s an organic compound, specifically a benzamide derivative. It contains a bromine atom, an indoline group, and a pyrrolidine group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indoline and pyrrolidine moieties, followed by their functionalization and coupling.Molecular Structure Analysis
The molecular structure could be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These would provide information about the compound’s 3D structure and the spatial arrangement of its atoms.Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. The bromine atom might make it a good candidate for cross-coupling reactions, while the amide group could participate in condensation reactions.Physical And Chemical Properties Analysis
Properties like melting point, boiling point, solubility, and stability could be determined experimentally. Its chemical properties would depend on its functional groups and could be predicted based on known reactivity patterns.科学研究应用
Research Applications of Structurally Similar Compounds
Antipsychotic Agent Synthesis : Research into conformationally restricted analogues of remoxipride, a known antipsychotic agent, involved synthesizing and evaluating compounds for their affinity to the dopamine D-2 receptor. This includes studies on cyclic benzamides, aiming to mimic intramolecular hydrogen bonding, highlighting a pathway to design potential antipsychotic agents without emphasizing drug use or side effects (Norman, Kelley, & Hollingsworth, 1993).
Coordination Chemistry : The role of auxiliary parts of ligands in the unique coordination chemistry of Copper (II) was explored through the design of N,N,O-donor Schiff-base ligands. This study focused on understanding how different substituents affect bromination, magnetic properties, and nuclearity in Copper (II) complexes, contributing to coordination chemistry without discussing pharmacological aspects (Majumder et al., 2016).
Synthetic Chemistry : The synthesis of pyridine-2-aldoxime-C-14 methiodide from 2-bromo-pyridine illustrates a methodological approach in synthetic chemistry, particularly in the labeling of compounds with carbon-14 for research purposes, avoiding discussions on drug applications (Clark & Roth, 1963).
Histamine-3 Receptor Antagonism : A study on 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives evaluated their potential as histamine-3 receptor antagonists. This research offers insights into the design of selective neurotransmitter receptor modulators, emphasizing pharmacological research without mentioning specific drug uses or safety profiles (Zhou et al., 2012).
安全和危害
Without specific information, it’s hard to say what the safety and hazards of this compound might be. Standard lab safety procedures should be followed when handling it.
未来方向
Future research could involve synthesizing the compound, studying its properties, and investigating its potential uses. If it shows promising activity in preliminary tests, it could be optimized and studied further.
Please note that this is a general analysis and the specifics could vary depending on the exact structure and properties of the compound. For a detailed analysis, you would need to consult a specialist or conduct laboratory experiments.
属性
IUPAC Name |
2-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN3O/c1-25-13-10-17-14-16(8-9-20(17)25)21(26-11-4-5-12-26)15-24-22(27)18-6-2-3-7-19(18)23/h2-3,6-9,14,21H,4-5,10-13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTPNCHMVMSLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Br)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2954584.png)

![1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole](/img/structure/B2954588.png)
![N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2954589.png)


![2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid](/img/structure/B2954592.png)
![9-methyl-1,7-bis(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2954593.png)
![5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2954594.png)
![1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2954595.png)
![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2954599.png)
![N-[5-(3-cyanothiomorpholine-4-carbonyl)-4-methylthiophen-2-yl]-3-fluorobenzamide](/img/structure/B2954600.png)
![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2954602.png)
![Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2954605.png)